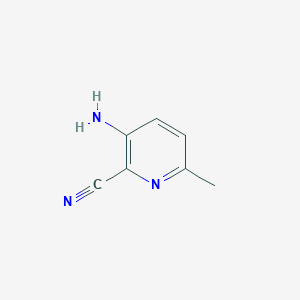

3-Amino-6-methylpicolinonitrile

説明

3-Amino-6-methylpicolinonitrile (CAS 187242-93-9) is a pyridine derivative with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol. It features an amino group (-NH₂) at position 3, a methyl group (-CH₃) at position 6, and a nitrile (-CN) at position 2 on the pyridine ring. This compound is used primarily as a pharmaceutical intermediate, with applications in drug discovery and organic synthesis .

特性

IUPAC Name |

3-amino-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHNVXIVNYTMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442631 | |

| Record name | 3-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187242-93-9 | |

| Record name | 3-Amino-6-methylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylpicolinonitrile typically involves the following steps:

Starting Material: The synthesis often begins with 6-methylpyridine-3-carbonitrile.

Amination Reaction: The nitrile group is subjected to an amination reaction using ammonia or an amine source under high temperature and pressure conditions. Catalysts such as palladium or nickel may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

3-Amino-6-methylpicolinonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

Oxidation: Formation of 3-nitro-6-methylpicolinonitrile.

Reduction: Formation of 3-amino-6-methylpicoline.

Substitution: Formation of halogenated derivatives such as 3-chloro-6-methylpicolinonitrile.

科学的研究の応用

Pharmaceutical Development

3-Amino-6-methylpicolinonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. Notably, it has been explored for its potential in treating conditions mediated by TYK2 (tyrosine kinase 2), which is implicated in autoimmune diseases .

Organic Synthesis

In organic synthesis, this compound is utilized to create more complex molecules through various chemical reactions. It can participate in nucleophilic substitutions, allowing chemists to introduce different functional groups, thereby expanding its utility in creating diverse chemical entities.

Research indicates that this compound exhibits several biological activities, including:

- Antagonistic Effects on Receptors : Preliminary studies suggest potential antagonistic effects on adenosine receptors, which could influence various physiological processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to metabolic pathways, potentially altering disease progression.

- Anticancer Properties : Its structural similarities to known inhibitors suggest it may have anticancer properties by targeting proteins involved in cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-Amino-3-(trifluoromethyl)picolinonitrile | 0.73 | Contains amino and trifluoromethyl groups |

| 5-Amino-6-methylpicolinonitrile | 0.64 | Methyl substitution instead of trifluoromethyl |

| 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile | 0.79 | Bromine substitution at different position |

| 4-(Trifluoromethyl)picolinonitrile | 0.74 | Trifluoromethyl at position 4 |

| 6-Chloro-3-(trifluoromethyl)picolinonitrile | 0.75 | Chlorine substitution at position 6 |

This table illustrates how variations in substituents can influence biological activity and receptor interactions.

Case Studies and Research Findings

Several studies have explored the implications of this compound:

- Binding Affinity Studies : Research indicates that structural modifications can significantly affect binding affinities to human receptors, suggesting that this compound may possess notable binding characteristics.

- Enzymatic Inhibition : In vitro assays have shown that derivatives of picolinonitriles can inhibit enzymes linked to cancer progression. The trifluoromethyl group's presence has been associated with enhanced inhibitory activity compared to non-fluorinated analogs.

- Pharmacokinetic Properties : Studies evaluating pharmacokinetics suggest that compounds with similar functional groups display favorable absorption and distribution characteristics, advantageous for therapeutic applications .

作用機序

The mechanism of action of 3-Amino-6-methylpicolinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

類似化合物との比較

Key Properties :

- Storage : Requires storage in a dark, dry environment at 2–8°C.

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation). Precautionary measures include wearing protective equipment and avoiding inhalation .

Comparison with Structurally Similar Compounds

3-Amino-6-(trifluoromethyl)picolinonitrile

- Molecular Formula : C₇H₄F₃N₃

- Molecular Weight : 187.12 g/mol

- Key Differences : The methyl group at position 6 is replaced by a trifluoromethyl (-CF₃) group. This substitution increases electronegativity and lipophilicity, enhancing metabolic stability in drug candidates.

- Applications : Used in high-purity pharmaceutical synthesis due to the electron-withdrawing nature of -CF₃, which influences reactivity in cross-coupling reactions .

5-Amino-6-methylpicolinonitrile (CAS 1256806-82-2)

- Similarity Score : 0.64 (compared to the target compound)

- Key Differences: The amino and methyl groups are positioned at C5 and C6, respectively, making this a positional isomer. Such isomers often exhibit divergent chemical reactivity and biological activity due to altered electronic distribution on the ring .

Ethyl 3-amino-6-methylpicolinate (CAS 908832-89-3)

5-Amino-2-bromo-6-picoline

2-Amino-5-nitro-6-methylpyridine

- Molecular Formula : C₆H₇N₃O₂

- Key Differences: Features a nitro (-NO₂) group at position 5. The strong electron-withdrawing effect of -NO₂ deactivates the pyridine ring, reducing electrophilic substitution reactivity but increasing stability under acidic conditions .

Comparative Analysis Table

生物活性

3-Amino-6-methylpicolinonitrile (CAS Number: 187242-93-9) is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and organic synthesis. This article explores the compound's structure, synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an amino group at the 3-position and a nitrile group at the 6-position, along with a methyl group at the same pyridine ring. Its molecular formula is . The presence of both amino and nitrile functional groups contributes to its unique chemical reactivity and potential pharmacological properties.

Synthesis Methods

Several synthetic pathways have been developed for producing this compound. These methods highlight the compound's versatility in organic synthesis:

- One-pot synthesis : This method involves combining multiple reactants in a single reaction vessel to yield the desired product efficiently.

- Catalytic methods : Utilizing catalysts to enhance reaction rates and selectivity, such as gold(I)-catalyzed cyclization processes, has been explored in related compounds .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is attributed to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways.

- Anticancer Potential : Research indicates that derivatives of picolinonitriles, including this compound, may possess anticancer properties. For instance, related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Case Studies

- Antimicrobial Studies : A study evaluated the effectiveness of this compound against various bacterial strains. The results indicated significant inhibition of growth for certain Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity Assays : In vitro assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating promising activity against specific cancer types .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-5-methylpyridine | Amino group at position 2 and methyl at position 5 | Less reactive due to fewer functional groups |

| 4-Amino-2-methylpyridine | Amino group at position 4 and methyl at position 2 | Different reactivity profile; used in dyes |

| 6-Methylpyridine-2-carboxylic acid | Carboxylic acid instead of nitrile | More polar; used in biochemical applications |

The presence of both amino and nitrile groups in this compound enhances its reactivity compared to these similar compounds, potentially contributing to its unique biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-6-methylpicolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitrile group introduction via nucleophilic substitution or catalytic cyanation. For example, nitration of 6-methylpicoline derivatives followed by reduction and cyanation steps can yield the target compound. Key parameters include temperature (e.g., 80–120°C for cyanation) and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires DOE (Design of Experiments) to assess variables like solvent polarity and stoichiometry .

- Data Reference : Analogous compounds like 6-Amino-3-picoline (mp 76–77°C, bp 226–228°C) highlight the sensitivity of melting points to substituent positions, emphasizing the need for precise reaction control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Use /-NMR to confirm amine and nitrile functionality (e.g., nitrile peaks at ~110–120 ppm in -NMR). HPLC with UV detection (λ = 254 nm) ensures purity (>98%), while FT-IR identifies NH stretching (~3350 cm) and C≡N vibrations (~2230 cm). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 147.18 for CHN) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for nitrile-containing compounds: use fume hoods, nitrile gloves, and eye protection. In case of inhalation, move to fresh air and seek medical attention if symptoms persist. Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in heterocyclic coupling reactions?

- Methodological Answer : Employ DFT (Density Functional Theory) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density at the amino and nitrile groups. Molecular docking studies (AutoDock Vina) assess binding affinity with biological targets like kinase enzymes. Compare results with experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. How do contradictions in reported melting points for structurally similar compounds inform purity assessment?

- Methodological Answer : Discrepancies (e.g., 6-Amino-5-nitropicolinonitrile mp 147–157°C vs. 185–189°C in analogs) may arise from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and recrystallize in solvents like ethanol/water (70:30 v/v) to isolate pure phases .

Q. What frameworks (e.g., PICO/T) are suitable for designing pharmacological studies on this compound?

- Methodological Answer : Apply PICO/T :

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : this compound at IC doses.

- Comparison : Standard chemotherapeutic agents (e.g., cisplatin).

- Outcome : Apoptosis markers (e.g., caspase-3 activation).

- Time : 24–72 hr exposure.

Use PubMed and SciFinder to locate systematic reviews on pyridine-based inhibitors .

Q. How can reaction optimization resolve low yields in scale-up synthesis?

- Methodological Answer : Implement flow chemistry for continuous cyanation, reducing side reactions. Monitor in situ via IR spectroscopy. Statistical tools (e.g., ANOVA) identify critical factors (e.g., residence time >5 min, 100°C) .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHN | |

| Molecular Weight | 147.18 g/mol | |

| Analog Melting Point Range | 76–228°C (varied by substitution) | |

| Safety Storage | 2–8°C, inert atmosphere |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。